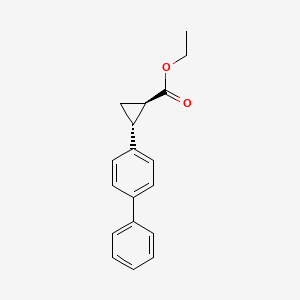

Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate

Description

Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate (CAS: 1052650-70-0) is a chiral cyclopropane derivative featuring a biphenyl substituent at the 2-position of the cyclopropane ring. This compound is a critical intermediate in pharmaceutical synthesis, notably for the production of Ticagrelor, a reversible P2Y12 receptor antagonist used as an antiplatelet agent . Its synthesis has been optimized via biocatalytic methods using engineered myoglobin variants, achieving high stereoselectivity (>99% diastereomeric excess (de) and 98% enantiomeric excess (ee)) and yield (79–94%) in a single enzymatic step, bypassing traditional multi-step chemical routes .

Properties

Molecular Formula |

C18H18O2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

ethyl (1R,2R)-2-(4-phenylphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H18O2/c1-2-20-18(19)17-12-16(17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,16-17H,2,12H2,1H3/t16-,17+/m0/s1 |

InChI Key |

NEDCGJPIPIYLPR-DLBZAZTESA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCOC(=O)C1CC1C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate typically involves the cyclopropanation of a biphenyl derivative. One common method is the reaction of ethyl diazoacetate with a biphenyl compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of microreactor technology can provide better control over reaction parameters, leading to higher yields and reduced by-products.

Types of Reactions:

Oxidation: Ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms.

Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the biphenyl ring.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (1R,2R)-2-{[1,1’-biphenyl]-4-yl}cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can act as a reactive site, participating in various chemical reactions. The biphenyl group can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Stereochemical Profiles

The table below compares Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate with analogs differing in substituents, stereochemistry, and synthetic routes:

Key Observations

Stereoselectivity: The biocatalytic synthesis of this compound achieves superior stereocontrol (>99% de, 98% ee) compared to fluorinated analogs like Ethyl (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylate (58% ee), highlighting the sensitivity of enzyme active sites to substituent electronic effects . Racemic or low-selectivity compounds (e.g., trifluoroacetamido derivatives) typically arise from non-enzymatic routes, requiring chromatographic resolution .

Substituent Impact on Bioactivity: Biphenyl and difluorophenyl groups enhance binding to hydrophobic pockets in drug targets (e.g., Ticagrelor’s P2Y12 receptor), whereas polar groups like Boc-aminomethyl or trifluoroacetamido improve solubility for downstream functionalization . Fluorinated cyclopropanes (e.g., phenylsulfonyl- or trifluoromethylpyridinyl-substituted) exhibit metabolic stability and enhanced pharmacokinetic profiles .

Synthetic Efficiency :

Biological Activity

Ethyl (1R,2R)-2-(4-biphenylyl)cyclopropanecarboxylate is a synthetic organic compound that has garnered attention for its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Overview

This compound is characterized by a cyclopropane ring and a biphenyl group. Its molecular formula is , with a molecular weight of approximately 266.34 g/mol. The compound's stereochemistry is significant, as the (1R,2R) configuration may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The cyclopropane moiety can act as a reactive site, while the biphenyl group may facilitate interactions with biological receptors. Specific mechanisms include:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.

- Receptor Modulation : The biphenyl group may interact with receptor sites, modulating signal transduction pathways crucial for cellular responses.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . A study evaluated its effects on various cancer cell lines, highlighting the following findings:

- Cell Line Sensitivity : The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

- Mechanistic Insights : Apoptosis assays revealed that treatment with this compound induced programmed cell death in a dose-dependent manner.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Inhibition of cell proliferation |

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects :

- In Vivo Studies : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines.

- Cellular Mechanisms : The compound appears to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Ethyl (1S,2S)-2-(4-biphenylyl)cyclopropanecarboxylate | Similar cyclopropane | Moderate anticancer activity |

| Mthis compound | Methyl ester variant | Lower anti-inflammatory effects |

This comparison highlights that the ethyl ester variant exhibits enhanced biological activity compared to its methyl counterpart.

Q & A

Q. What are the key structural features of Ethyl (1R,2R)-2-(4-Biphenylyl)cyclopropanecarboxylate, and how do they influence reactivity?

The compound features a strained cyclopropane ring fused to a biphenyl group and an ethyl ester. The cyclopropane’s angle strain enhances reactivity in ring-opening or functionalization reactions, while the biphenyl moiety contributes to π-π stacking interactions in crystallographic studies. The stereochemistry (1R,2R) dictates enantioselective outcomes in synthesis .

Q. What synthetic methodologies are commonly employed to prepare cyclopropane derivatives like this compound?

Cyclopropanation via [2+1] cycloaddition (e.g., Simmons-Smith reaction) or transition-metal-catalyzed methods (e.g., rhodium-catalyzed carbene transfer) are standard. For stereochemical control, chiral auxiliaries or asymmetric catalysis are critical. Ethyl ester groups are typically introduced via esterification of carboxylic acid intermediates under acidic conditions .

Q. How is the purity and enantiomeric excess (ee) of this compound validated in academic research?

Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) are standard for ee determination. Purity is assessed via reverse-phase HPLC (C18 columns) coupled with UV detection. Mass spectrometry (ESI-MS) confirms molecular weight .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

Cyclopropane derivatives often exhibit conformational flexibility, leading to disordered regions in X-ray structures. For example, describes modeling disorder in cyclohexenone rings by splitting occupancy ratios (e.g., 68.4%:31.6%). Refinement software like SHELXL allows partial occupancy adjustments, while anisotropic displacement parameters help resolve overlapping atoms .

Q. How do reaction mechanisms differ when using Michael addition vs. cyclopropanation for functionalizing this compound?

Michael addition (e.g., with ethyl acetoacetate) targets α,β-unsaturated ketones, forming cyclohexenone intermediates via conjugate addition. Cyclopropanation, however, relies on carbene insertion into alkenes. The choice depends on target functional groups: Michael adducts enable spirocyclic systems, while cyclopropanes retain ring strain for further reactivity .

Q. What computational methods are suitable for predicting the stereoelectronic effects of the cyclopropane ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model strain energy and orbital interactions. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation between cyclopropane σ-bonds and adjacent substituents. Molecular dynamics (MD) simulations predict conformational stability in solution .

Q. How are contradictory NMR data resolved for cyclopropane derivatives with similar substituents?

Overlapping signals in -NMR are addressed via 2D techniques (COSY, HSQC) to assign coupling networks. For diastereotopic protons, NOESY/ROESY correlations distinguish spatial arrangements. Variable-temperature NMR can resolve dynamic effects caused by restricted rotation .

Methodological Considerations

Q. What strategies optimize enantioselectivity in asymmetric cyclopropanation?

Chiral dirhodium catalysts (e.g., Rh(S-PTTL)) induce high ee (>90%) by controlling carbene trajectory. Solvent polarity (e.g., toluene vs. DCM) and temperature (-20°C to rt) modulate transition-state stabilization. Pre-complexation of the substrate with chiral ligands (e.g., bisoxazolines) enhances stereocontrol .

Q. How are regioselectivity issues addressed in biphenyl-functionalized cyclopropanes?

Steric directing groups (e.g., tert-butyl esters) or meta-substitution on the biphenyl ring minimize competing pathways. Computational modeling (DFT) predicts preferential attack sites, while kinetic studies under varying conditions (e.g., solvent, catalyst loading) refine selectivity .

Q. What safety protocols are critical when handling brominated intermediates in synthesis?

Brominated reagents (e.g., 4'-(bromomethyl)biphenyl-2-carboxylate, ) require glovebox use under inert atmospheres due to moisture sensitivity. Waste must be neutralized with aqueous NaSO to reduce Br emissions. Personal protective equipment (PPE) includes nitrile gloves and fume hood containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.